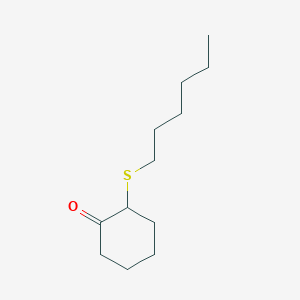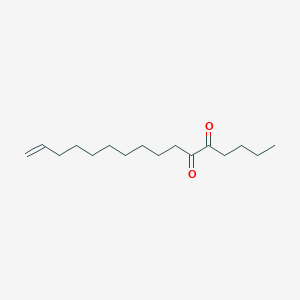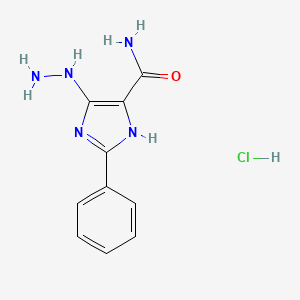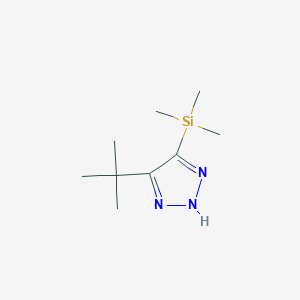
4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile is a chemical compound characterized by the presence of two pyrrolidine rings attached to a heptanedinitrile backbone. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile typically involves the reaction of heptanedinitrile with pyrrolidine derivatives under specific conditions. One common method includes the use of pyrrolidine-1-carbonyl chloride as a starting material, which reacts with heptanedinitrile in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
作用機序
The mechanism of action of 4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine rings can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with the active sites of target proteins .
類似化合物との比較
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activities.
Prolinol: A hydroxylated pyrrolidine derivative with unique pharmacological properties
Uniqueness: 4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile stands out due to its dual pyrrolidine rings, which confer enhanced stability and binding properties. This structural feature makes it a valuable scaffold for drug design and development .
特性
CAS番号 |
88321-29-3 |
|---|---|
分子式 |
C17H24N4O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
4,4-bis(pyrrolidine-1-carbonyl)heptanedinitrile |
InChI |
InChI=1S/C17H24N4O2/c18-9-5-7-17(8-6-10-19,15(22)20-11-1-2-12-20)16(23)21-13-3-4-14-21/h1-8,11-14H2 |
InChIキー |
HZODHCGRLBTQCH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C(CCC#N)(CCC#N)C(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)

![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)
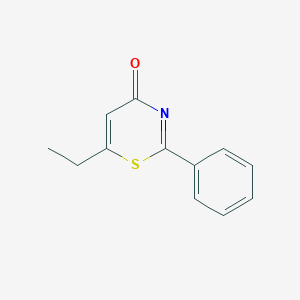
![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)
![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)

